1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Cancer Research

Scientific Field: Oncology

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of the Application: This compound is mainly used as an intermediate in organic synthesis and medicinal chemistry It can be used in the synthesis of cell biology test reagents.

Methods of Application or Experimental Procedures: In organic transformation, the ketone carbonyl in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted olefin compounds.

Application in the Development of Toll-like Receptor 7 Agonists

Scientific Field: Immunology

Summary of the Application: This compound has been used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis.

Application in the Development of CB2 Cannabinoid Receptor Agonists

Scientific Field: Pharmacology

Summary of the Application: This compound is also a starting material for methanone which is a drug that acts as a CB2 cannabinoid receptor agonist.

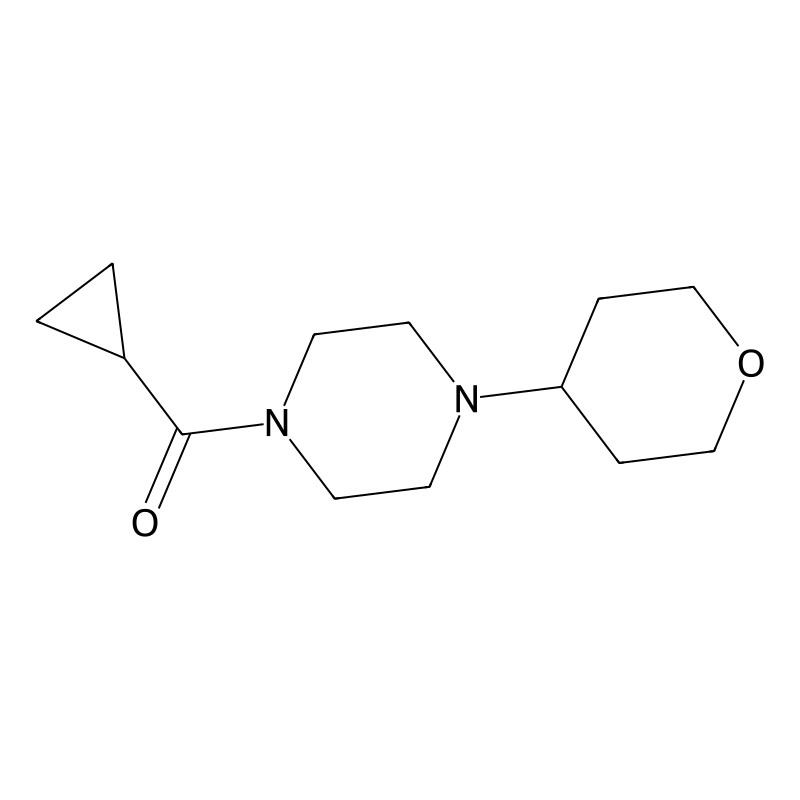

1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine is a chemical compound characterized by its unique structure, which includes a cyclopropanecarbonyl group and a piperazine ring substituted with an oxan-4-yl moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 238.33 g/mol. The compound's structure can be represented as follows:

This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

- Nucleophilic Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Acylation Reactions: The cyclopropanecarbonyl group can react with nucleophiles to form acyl derivatives.

- Hydrolysis: Under acidic or basic conditions, the carbonyl group may undergo hydrolysis, leading to the formation of corresponding carboxylic acids.

These reactions enable the modification of the compound for further studies or applications.

Research into the biological activity of 1-cyclopropanecarbonyl-4-(oxan-4-yl)piperazine suggests potential pharmacological properties. Compounds with similar structural motifs have been investigated for their roles as:

- Antidepressants: Piperazine derivatives are often explored for their activity in treating mood disorders.

- Antimicrobial Agents: Some compounds in this class display antimicrobial properties, making them candidates for further development in infectious disease treatment.

The specific biological activity of this compound requires further empirical studies to elucidate its mechanisms and therapeutic potential.

The synthesis of 1-cyclopropanecarbonyl-4-(oxan-4-yl)piperazine typically involves multi-step organic synthesis techniques. A general approach may include:

- Formation of the Piperazine Ring: Starting from readily available piperazine derivatives, the ring can be formed through cyclization reactions.

- Introduction of the Cyclopropanecarbonyl Group: This can be achieved via acylation reactions using cyclopropanecarbonyl chloride or related reagents.

- Oxane Ring Formation: The oxan ring can be introduced through etherification or cyclization reactions involving suitable precursors.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine has potential applications in various fields:

- Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound in drug discovery efforts targeting central nervous system disorders or infections.

- Chemical Research: It can be utilized as a building block for synthesizing more complex molecules in organic chemistry.

Interaction studies are crucial for understanding how 1-cyclopropanecarbonyl-4-(oxan-4-yl)piperazine interacts with biological targets:

- Receptor Binding Studies: Investigating binding affinities to neurotransmitter receptors could reveal insights into its potential therapeutic effects.

- Enzyme Inhibition Assays: Assessing its ability to inhibit specific enzymes may indicate its role in metabolic pathways relevant to drug metabolism or disease processes.

Such studies would provide valuable data on the compound's pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 1-cyclopropanecarbonyl-4-(oxan-4-yl)piperazine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Cyclobutanecarbonylpiperazine | Cyclobutanecarbonyl group | Potentially different pharmacological profiles due to ring strain |

| 4-(Tetrahydrofuran) piperazine | Tetrahydrofuran moiety | May exhibit different solubility characteristics |

| 1-Cyclohexanecarbonylpiperazine | Cyclohexanecarbonyl group | Variations in lipophilicity and receptor interaction |

Uniqueness

The uniqueness of 1-cyclopropanecarbonyl-4-(oxan-4-yl)piperazine lies in its specific combination of a cyclopropane ring and an oxane substituent on the piperazine framework. This distinct structural arrangement may confer unique biological activities and properties compared to other similar compounds, making it a subject of interest for further research in medicinal chemistry.

Early Applications of Piperazine in Therapeutics

Piperazine, a six-membered heterocycle containing two nitrogen atoms, was first isolated in the late 19th century and initially employed as an anthelmintic agent due to its ability to paralyze parasitic worms. The discovery of its basicity (pK~b~ = 5.35 and 9.73) and water solubility made it a pragmatic choice for formulating orally bioavailable drugs. By the mid-20th century, piperazine derivatives gained prominence in psychopharmacology, exemplified by compounds like trifluoperazine, which revolutionized the treatment of schizophrenia through dopamine receptor modulation.

The structural flexibility of piperazine allowed medicinal chemists to explore substitutions at both nitrogen atoms, enabling fine-tuning of pharmacokinetic properties. For instance, the introduction of electron-withdrawing groups at the 1- and 4-positions enhanced metabolic stability, while aromatic side chains improved target affinity. These modifications laid the groundwork for piperazine’s integration into blockbuster drugs, including the fluoroquinolone antibiotic ciprofloxacin and the phosphodiesterase inhibitor sildenafil (Viagra).

Evolution of Piperazine Bioisosteres

As drug discovery advanced, researchers sought to address limitations inherent to unmodified piperazines, such as off-target effects and rapid hepatic clearance. This led to the development of bioisosteres—molecules with similar biological activity but divergent physicochemical profiles. Homopiperazines (azepanes) and bridged piperidines emerged as prominent alternatives, offering altered ring strain and basicity. For example, replacing piperazine with a homopiperazine in histamine H~3~ receptor antagonists improved blood-brain barrier penetration by reducing polarity.

The strategic incorporation of sterically demanding substituents, such as cyclopropane rings, further diversified piperazine-based pharmacophores. Cyclopropane’s rigid geometry and high bond angle strain enabled precise control over molecular conformation, enhancing binding specificity. These innovations underscored piperazine’s adaptability, cementing its status as a cornerstone of rational drug design.